tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Overview
Description
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Scientific Research Applications
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Preparation Methods
The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-iodo-3-pyridinamine.
Reaction with tert-Butyl Chloroformate: The amine group of 6-chloro-4-iodo-3-pyridinamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen) and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: This compound has a similar structure but with the iodo group at a different position on the pyridine ring.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: This compound features a methyl group in addition to the tert-butyl carbamate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-00-6 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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